

Measuring Nonanoylcarnitine in Dried Blood Spot Samples: An Application Note and Protocol

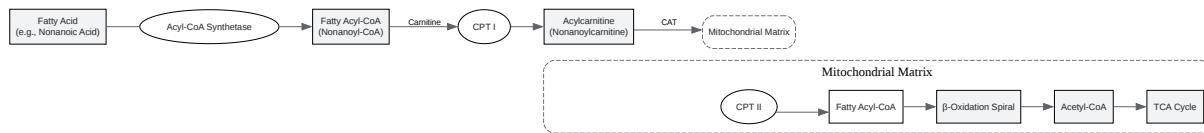
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonanoylcarnitine*

Cat. No.: *B15569978*

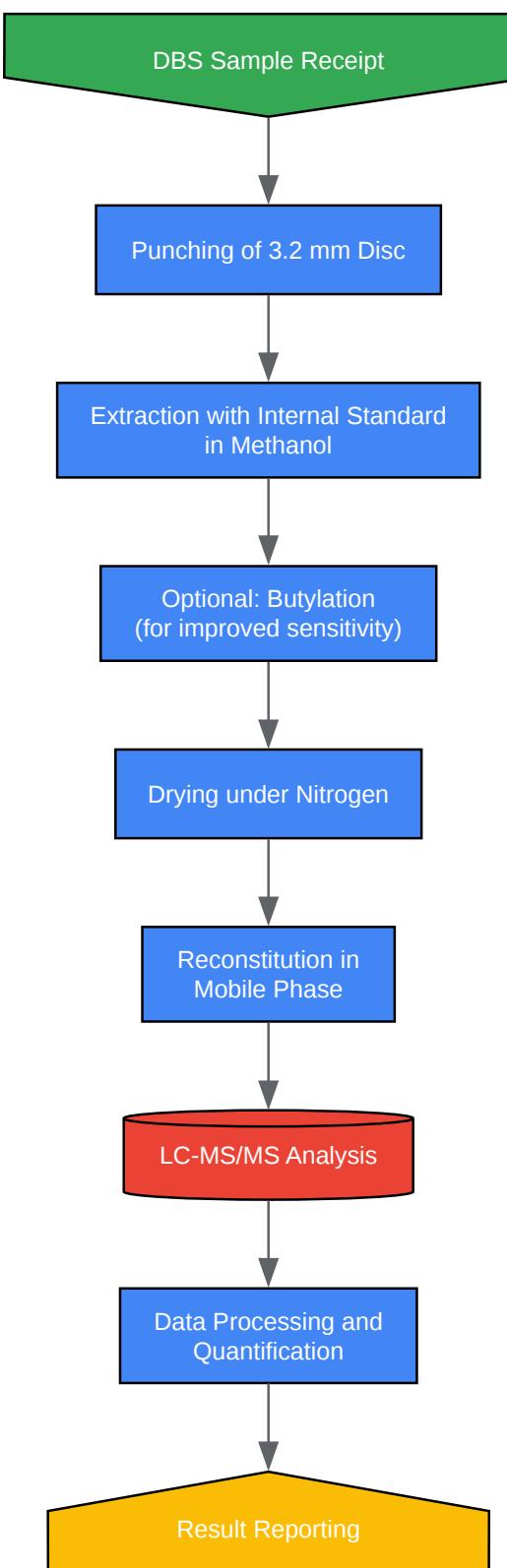
[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9-carnitine) is a medium-chain acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.^{[1][2]} Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for energy production via β -oxidation. The analysis of acylcarnitine profiles in dried blood spots (DBS) is a widely adopted method in newborn screening programs to detect these metabolic disorders at an early, presymptomatic stage.^[3] ^{[4][5]} This application note provides a detailed protocol for the quantitative analysis of **nonanoylcarnitine** in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Context of Nonanoylcarnitine


Nonanoylcarnitine is an intermediate in the mitochondrial β -oxidation of fatty acids. Specifically, it is formed from nonanoyl-CoA, the coenzyme A derivative of nonanoic acid (a nine-carbon fatty acid). The conversion of acyl-CoAs to acylcarnitines is facilitated by carnitine acyltransferases, allowing their transport across the mitochondrial membrane. Elevated levels of **nonanoylcarnitine** and other medium-chain acylcarnitines in blood can indicate a blockage in the β -oxidation pathway, such as in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

[Click to download full resolution via product page](#)

Fatty Acid Beta-Oxidation Pathway

Experimental Workflow

The overall workflow for the analysis of **nonanoylcarnitine** from DBS samples involves sample preparation, extraction, LC-MS/MS analysis, and data processing.

[Click to download full resolution via product page](#)

Experimental Workflow for **Nonanoylcarnitine** Analysis

Quantitative Data

The following tables summarize the performance characteristics and reference ranges for the analysis of **nonanoylcarnitine** in dried blood spots. Data for **nonanoylcarnitine** (C9) may be part of a larger panel of acylcarnitines, and performance can be considered representative.

Table 1: Analytical Performance Characteristics

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.99	[6]
Limit of Detection (LOD)	0.002 - 0.063 μM	[6]
Limit of Quantification (LOQ)	0.004 - 0.357 μM	[6]
Precision (CV%)	< 15%	[3]
Accuracy/Recovery	85 - 115%	[6]

Table 2: Reference Ranges for **Nonanoylcarnitine** (C9) in Newborn DBS

Population	1st Percentile (μM)	99th Percentile (μM)	Reference
Omani Newborns	0.03	0.25	[7][8]
South Indian Children (0-1 month)	0.02	0.21	[4]

Experimental Protocols

Materials and Reagents

- Dried blood spot collection cards (e.g., Whatman 903)
- **Nonanoylcarnitine** analytical standard
- Isotopically labeled internal standard (e.g., D3-**nonanoylcarnitine**)

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Butanolic HCl (optional, for derivatization)
- 96-well microplates
- DBS puncher (3.2 mm)
- Microplate shaker
- Nitrogen evaporator
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation

- From a dried blood spot card, punch a 3.2 mm disc into a well of a 96-well microplate.
- To each well, add 100 μ L of extraction solution (methanol containing the isotopically labeled internal standard at a known concentration).
- Seal the plate and shake for 30 minutes at room temperature.
- Centrifuge the plate to pellet any debris.
- Transfer the supernatant to a new 96-well plate.

Optional Derivatization (Butylation)

For enhanced sensitivity, derivatization to butyl esters can be performed.

- Dry the supernatant under a stream of nitrogen at 40-50°C.

- Add 50 μ L of 3N butanolic HCl to each well.
- Seal the plate and incubate at 65°C for 20 minutes.
- Dry the samples again under nitrogen.

Sample Analysis by LC-MS/MS

- Reconstitute the dried extract (either derivatized or non-derivatized) in 100 μ L of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
- Inject an appropriate volume (e.g., 10 μ L) onto the LC-MS/MS system.

LC Conditions (Example)

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **nonanoylcarnitine** from other acylcarnitines.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40°C

MS/MS Conditions (Example)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z) for **Nonanoylcarnitine**: 302.2
- Product Ion (m/z) for **Nonanoylcarnitine**: 85.1
- Precursor Ion (m/z) for D3-**Nonanoylcarnitine**: 305.2

- Product Ion (m/z) for D3-**Nonanoylcarnitine**: 85.1
- Collision Energy and other parameters: Optimize for the specific instrument.

Data Analysis and Quantification

- Integrate the peak areas for **nonanoylcarnitine** and its internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of **nonanoylcarnitine** in the DBS samples by interpolating their peak area ratios from the calibration curve.
- The final concentration is typically reported in $\mu\text{mol/L}$ of blood.

Conclusion

The measurement of **nonanoylcarnitine** in dried blood spots by LC-MS/MS is a robust and reliable method for the screening and diagnosis of inborn errors of fatty acid metabolism. The protocol outlined in this application note provides a framework for establishing this assay in a research or clinical laboratory. Adherence to proper validation procedures is crucial to ensure the accuracy and precision of the results. This analytical approach is a valuable tool for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omjournal.org [omjournal.org]
- 8. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Nonanoylcarnitine in Dried Blood Spot Samples: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15569978#measuring-nonanoylcarnitine-in-dried-blood-spot-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com